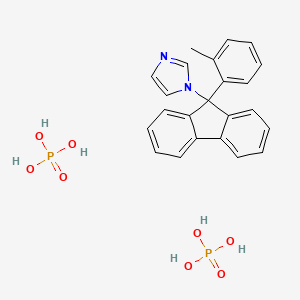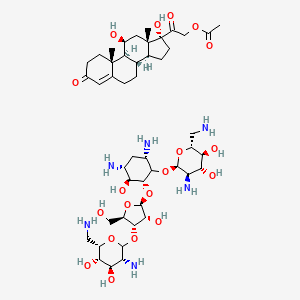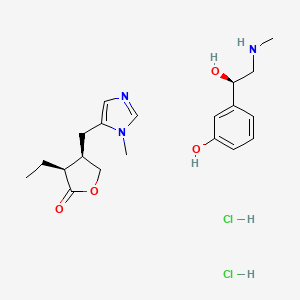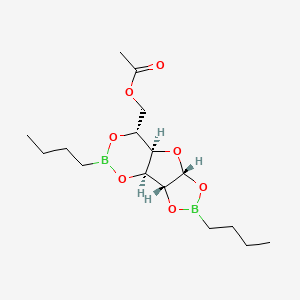
8-Methylbenzo(a)pyrene
Overview
Description
8-Methylbenzo(a)pyrene (8-MBP) is a polycyclic aromatic hydrocarbon (PAH) that is found in the environment and is a known carcinogen. 8-MBP is a member of the PAH family and is of particular interest due to its ability to cause various types of cancers in animals, including lung, skin and liver cancer. 8-MBP has been studied extensively in order to understand its mechanism of action and its effects on human health and the environment.
Scientific Research Applications
Synthesis and Carcinogenic Metabolites
- Synthesis of Oxidized Metabolites : The synthesis of trans-7,8-dihydroxy-7,8-dihydro-8-methylbenzo[a]pyrene and trans-7,8-dihydroxy-anti-9,10-epoxy-8-methyl-7,8,9,10-tetrahydrobenzo[a]pyrene has been described. These compounds are potential proximate and ultimate carcinogenic metabolites of 8-methylbenzo[a]pyrene (Lee, Sheth, & Harvey, 1983).
Metabolism and Mutagenicity Studies
- Metabolism of 7-Methylbenzo(a)pyrene : This study investigated the metabolism of 7-methylbenzo(a)pyrene using microsomal preparations and whole cells. Despite the presence of a methyl group at the 7 position, a substituted BP can undergo the same initial metabolic activation as BP itself. This has implications for understanding the metabolic pathways and potential toxicity of 8-methylbenzo(a)pyrene (Kinoshita, Konieczny, Santella, & Jeffrey, 1982).
- Mutagenicity of Methylated Derivatives : A study on the mutagenicity of benzo[a]pyrene and its methylated derivatives, including 6-methylbenzo[a]pyrene, showed variations in mutagenic activity, providing insights into the mutagenic potential of methylated benzo[a]pyrene derivatives, which is relevant for understanding the mutagenicity of 8-methylbenzo[a]pyrene (Santella, Kinoshita, & Jeffrey, 1982).
Comparative Studies on Carcinogenic Activity
- Tumor-Initiating Activity : A comparison of the tumor-initiating activities of various mono and dimethyl derivatives of benzo(a)pyrene, including 8-methylbenzo(a)pyrene, provides insights into the carcinogenic potential of these compounds. This helps in understanding the structure-activity relationship in polycyclic aromatic hydrocarbons (Iyer, Lyga, Secrist, Daub, & Slaga, 1980).
Structural Studies and DNA Adduct Formation
- Absolute Configuration of Enantiomers : The study on the absolute configuration of trans-7,8-dihydroxy-7,8-dihydro-7-methylbenzo[a]pyrene enantiomers and their derivatives provides valuable information on the molecular structure, which is important for understanding the reactivity and biological interactions of 8-methylbenzo[a]pyrene (Chiu, Fu, Weems, & Yang, 1985).
- DNA Adduct Formation : Research on the synthesis of anti-7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydro-11-methylbenzo[a]pyrene and its reaction with DNA provides insight into the potential DNA-damaging effects of similar compounds like 8-methylbenzo[a]pyrene. This is crucial for understanding the carcinogenic mechanism of such compounds (Lin, Desai, Chung, Hecht, & Amin, 1999).
properties
IUPAC Name |
8-methylbenzo[a]pyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14/c1-13-5-9-18-17(11-13)12-16-7-6-14-3-2-4-15-8-10-19(18)21(16)20(14)15/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXXRXZXTKRLFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00212363 | |
| Record name | 8-Methylbenzo(a)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00212363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methylbenzo[a]pyrene | |
CAS RN |
63041-76-9 | |
| Record name | 8-Methylbenzo[a]pyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63041-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methylbenzo(a)pyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063041769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Methylbenzo(a)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00212363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-METHYLBENZO(A)PYRENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the synthesis of trans-7,8-dihydroxy-7,8-dihydro-8-methylbenzo[a]pyrene and trans-7,8-dihydroxy-anti-9,10-epoxy-8-methyl-7,8,9,10-tetrahydrobenzo[a]pyrene important in the study of 8-Methylbenzo[a]pyrene?
A1: The synthesis of these two compounds is significant because they represent potential metabolites of 8-Methylbenzo[a]pyrene within the body []. The study highlights that the trans-7,8-dihydroxy-anti-9,10-epoxy-8-methyl-7,8,9,10-tetrahydrobenzo[a]pyrene, specifically, is considered a potential ultimate carcinogen []. This means that this metabolite, formed through metabolic processes in the body, is likely the form of 8-Methylbenzo[a]pyrene that directly interacts with DNA and initiates the process of cancer development. Understanding the structure and formation of these metabolites is crucial for comprehending the carcinogenic mechanisms of the parent compound, 8-Methylbenzo[a]pyrene.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![17-[[3-(1-Pyrrolidinyl)propyl]imino]androst-5-en-3beta-ol acetate](/img/structure/B1216419.png)
![4,4'-(Diphenylethenylidene)bis[N,N-dimethylbenzenamine]](/img/structure/B1216420.png)











